N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-7-5-11(6-8-12)13-10-20-15(17-13)18-14-4-2-3-9-16-14/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUHQKWBXCCDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 2-bromopyridine under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Thiazole Ring
Compound 55 : N-(4-Phenyl-1,3-thiazol-2-yl)pyridin-2-amine
Compound 56 : N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
- Structure : Thiophene ring at position 3.
- Synthesis Yield : 98%, higher due to thiophene’s favorable electronic effects .
MortaparibMild :
Substituents on the Aromatic Rings
4-Biphenyl Derivatives () :
- Example : N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Synthesis : Suzuki coupling with fluorophenyl boronic acid.
- Activity : Superior antimicrobial (MIC: 4–8 µg/mL) and antiproliferative activity due to increased hydrophobicity and steric bulk .
Oxadiazole Analogs () :
Pyridine Modifications
Compound 7869981 : 3-Methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
- Structure : Methyl group on pyridine.
- Drug-Likeness : Passes PAINS and REOS filters; methyl group improves metabolic stability .
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () :
- Structure : Benzothiazole core with chloro substitution.
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3OS
- Molecular Weight : 285.35 g/mol
The structure consists of a thiazole ring linked to a pyridine moiety and a methoxy-substituted phenyl group, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 31.25 µg/mL to over 1000 µg/mL against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 62.50 | Escherichia coli |
| This compound | TBD | TBD |
2. Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole and phenyl rings significantly enhances cytotoxic activity against cancer cell lines.
A case study involving a series of thiazole derivatives indicated that compounds with an IC50 less than that of doxorubicin were particularly potent against Jurkat T leukemia cells and A431 epidermoid carcinoma cells. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 1.61 ± 1.92 | Jurkat |
| Compound D | 1.98 ± 1.22 | A431 |
| This compound | TBD | TBD |
3. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A study demonstrated that certain thiazole-based compounds significantly reduced seizure activity in animal models. The SAR analysis revealed that modifications to the methoxy group could enhance anticonvulsant efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial : The thiazole ring interacts with bacterial enzymes, inhibiting cell wall synthesis.
- Anticancer : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
- Anticonvulsant : It may enhance GABAergic transmission or inhibit glutamatergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
